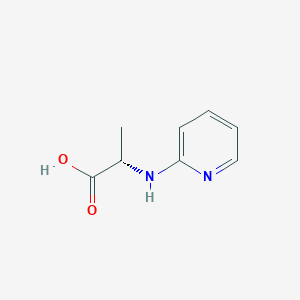
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, also known as DBAE, is a synthetic compound that belongs to the class of aryl ketones. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs. It has also been reported to have cytotoxic effects on cancer cells, which make it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has several advantages and limitations for lab experiments. Its high purity and yield make it an ideal compound for organic synthesis and medicinal chemistry research. However, its potential toxicity and lack of knowledge about its long-term effects on human health make it a challenging compound to work with.
Orientations Futures
There are several future directions for research on 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone. One potential direction is to study its potential as a new anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and analgesic drug. Further research is also needed to fully understand its mechanism of action and potential long-term effects on human health.
Conclusion:
In conclusion, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and long-term effects on human health.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves the reaction of 3-dimethylaminophenylmagnesium bromide with ethyl formate, followed by oxidation with potassium permanganate. This method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been reported to have potential applications in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. It has also been used as a building block in the synthesis of various organic compounds and polymers.
Propriétés
IUPAC Name |
2-bromo-1-[3-(dimethylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKQBZTCOJGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554428 |
Source


|
| Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone | |
CAS RN |
112598-92-2 |
Source


|
| Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
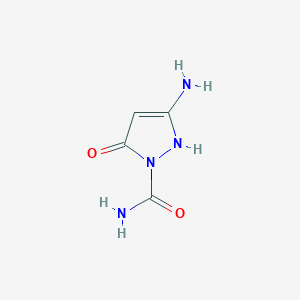
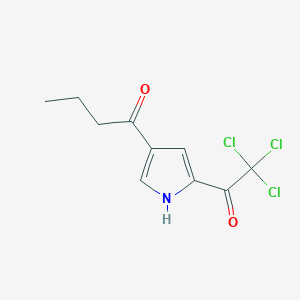
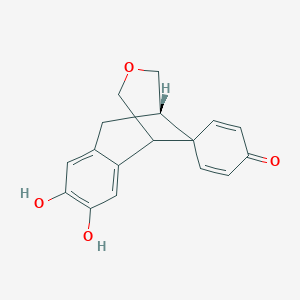

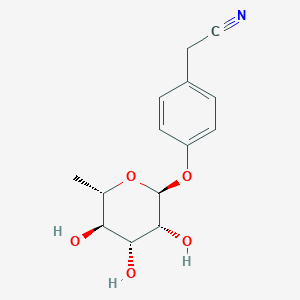

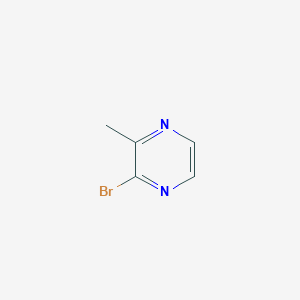



![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

